

An In-depth Technical Guide to the Spectral Data of Ethyl Bromofluoroacetate

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Compound of Interest

Compound Name: Ethyl bromofluoroacetate

CAS No.: 10-35-5

Cat. No.: B7724353

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Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data of **ethyl bromofluoroacetate** (CAS No. 401-55-8), a versatile reagent in organic synthesis, particularly for the introduction of the fluoromethyl group in pharmaceutical and agrochemical development. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document synthesizes experimental data from various sources, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Ethyl bromofluoroacetate ($\text{BrCHFCO}_2\text{CH}_2\text{CH}_3$) is a halogenated ester that serves as a key building block in the synthesis of a variety of fluorine-containing compounds.[1] The presence of bromine, fluorine, and an ester functionality imparts a unique reactivity profile, making it a valuable tool for medicinal chemists.[2] Accurate interpretation of its spectral data is crucial for anyone working with this compound. This guide is structured to provide a detailed examination

of each major spectroscopic technique, explaining the underlying principles and interpreting the observed data.

Molecular Structure and Key Physical Properties

The structure of **ethyl bromofluoroacetate**, with its chiral center at the α -carbon, is fundamental to understanding its spectral characteristics.

Molecular Formula: $C_4H_6BrFO_2$ [3]

Molecular Weight: 184.99 g/mol [3]

Physical Property	Value	Source
Boiling Point	154 °C (lit.)	[3]
Density	1.565 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.424 (lit.)	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **ethyl bromofluoroacetate**. The presence of 1H , ^{13}C , and ^{19}F nuclei provides a wealth of information. The following data is based on typical values observed for this compound in deuterated chloroform ($CDCl_3$).

1H NMR Spectroscopy

The proton NMR spectrum of **ethyl bromofluoroacetate** is characterized by two main sets of signals corresponding to the ethyl group and a single proton on the α -carbon.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~6.4	Doublet of Quartets (dq)	1H	CH	J(H-F) \approx 48 Hz, J(H-H) \approx 7 Hz
~4.3	Quartet (q)	2H	OCH ₂	J(H-H) \approx 7 Hz
~1.3	Triplet (t)	3H	CH ₃	J(H-H) \approx 7 Hz

Expertise & Experience: The most notable feature is the signal for the α -proton (CH). It appears as a doublet of quartets due to coupling with the adjacent fluorine atom (a large doublet splitting) and the two protons of the methylene group (a quartet). The large coupling constant of approximately 48 Hz is characteristic of geminal H-F coupling. The methylene and methyl protons of the ethyl group exhibit a standard quartet and triplet pattern, respectively, due to their coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~165	Doublet	C=O
~80	Doublet	CHF
~63	Singlet	OCH ₂
~14	Singlet	CH ₃

Expertise & Experience: The α -carbon (CHF) and the carbonyl carbon (C=O) both show splitting due to coupling with the fluorine atom. The direct one-bond C-F coupling for the CHF carbon is typically large, resulting in a distinct doublet. A smaller two-bond C-F coupling can also be observed for the carbonyl carbon. The carbons of the ethyl group appear as singlets as they are too far from the fluorine atom to exhibit significant coupling.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
~ -160	Doublet	J(F-H) \approx 48 Hz

Expertise & Experience: The ¹⁹F NMR spectrum of **ethyl bromofluoroacetate** shows a single resonance, which is split into a doublet due to coupling with the geminal proton on the α -carbon. The chemical shift is reported relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl bromofluoroacetate** is dominated by a strong absorption band corresponding to the carbonyl group of the ester.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)
~1100	Strong	C-F stretch
~680	Medium	C-Br stretch

Expertise & Experience: The strong absorption at approximately 1760 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of the electron-withdrawing halogens (F and Br) on the α -carbon can slightly shift this frequency to a higher wavenumber compared to a non-halogenated ester. The C-F and C-Br stretching vibrations are also observable in the fingerprint region of the spectrum. A specification sheet from Thermo Fisher Scientific confirms that a conforming FTIR spectrum is a key identification parameter for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **ethyl bromofluoroacetate** will show the molecular ion peak and several characteristic fragment ions.

Molecular Ion (M^+): The molecular ion peak will appear at m/z 184 and 186 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).

Major Fragment Ions:

m/z	Proposed Fragment
155/157	$[M - \text{C}_2\text{H}_5]^+$
139/141	$[M - \text{OC}_2\text{H}_5]^+$
105	$[M - \text{Br}]^+$
79/81	$[\text{Br}]^+$
29	$[\text{C}_2\text{H}_5]^+$

Expertise & Experience: The fragmentation of **ethyl bromofluoroacetate** is expected to proceed through several common pathways for esters. Alpha-cleavage (loss of the ethyl or ethoxy radical) and cleavage of the carbon-bromine bond are likely to be major fragmentation routes. The presence of the bromine isotope pattern is a key diagnostic feature in the mass spectrum.

Experimental Protocols

NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of **ethyl bromofluoroacetate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Use tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm).
- Reference the ^{19}F NMR spectrum to an external standard such as CFCl_3 .

Infrared Spectroscopy:

- Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Apply a small drop of neat **ethyl bromofluoroacetate** directly onto the ATR crystal.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry:

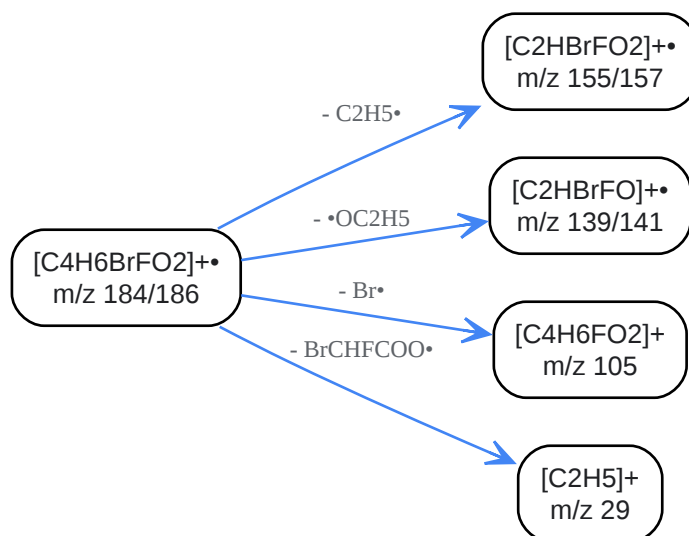
- Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.
- For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.
- Use electron ionization (EI) at 70 eV.
- Acquire the mass spectrum over a mass range of m/z 20-250.

Visualizations

Molecular Structure of Ethyl Bromofluoroacetate

Caption: 2D structure of **Ethyl Bromofluoroacetate**.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation pathways of **Ethyl Bromofluoroacetate** in MS.

References

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